molecular formula C7H11N3 B7894710 1-cyclopentyl-1H-1,2,4-triazole

1-cyclopentyl-1H-1,2,4-triazole

Cat. No.: B7894710
M. Wt: 137.18 g/mol
InChI Key: ZOCNEMZVMBEANK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-1,2,4-triazole is a chemical building block belonging to the 1,2,4-triazole class of nitrogen-containing heterocycles. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its extensive biological activity profile and ability to form hydrogen bonds with biological targets . This specific derivative, featuring a cyclopentyl substituent, serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. Researchers value 1,2,4-triazole derivatives for their broad spectrum of investigated biological activities. These compounds are frequently explored as potential antifungal agents, where they often function by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Furthermore, the 1,2,4-triazole core is a central structural element in several marketed antifungal drugs, such as fluconazole, itraconazole, and voriconazole . Beyond antifungal applications, this chemotype is widely investigated for antistaphylococcal activity , as well as in anticancer research, where derivatives have shown promise as aromatase inhibitors for the investigation of hormone-dependent cancers . The cyclopentyl moiety on the triazole ring is a structural feature of interest in antibacterial research, as cycloalkyl groups can be essential for optimizing antibacterial activity . As a versatile intermediate, 1-cyclopentyl-1H-1,2,4-triazole provides researchers with a scaffold for the rational design and synthesis of new molecules for evaluating antimicrobial, anticancer, and other therapeutic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCNEMZVMBEANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization and Yield Analysis

Reaction parameters were rigorously optimized (Table 1):

ParameterOptimal ValueImpact on Yield
Solvent SystemAcetic AcidMaximizes cyclization rate
TemperatureReflux (110–120°C)Ensures complete ring opening
Acid Concentration10% HCl (v/v)Balances protonation and hydrolysis
Hydrazide Equiv.1.2Prevents side reactions

Under these conditions, compound 2.12 (1-cyclopentyl variant) was isolated in 96.3% yield, with LC-MS confirming molecular ion peaks at m/z = 263 [M+1].

Grignard Reagent-Mediated Functionalization

Patent Methodology for Carboxylic Acid Derivatives

A patented route focuses on synthesizing 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, adaptable to 1,2,4-triazoles via modified intermediates. The process begins with 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole (II ), treated with isopropylmagnesium chloride in THF at −20°C. Sequential quenching with methanol, carbon dioxide insertion, and esterification with methyl iodide yields the target compound (61% yield after crystallization).

Critical Reaction Steps

  • Grignard Addition : Isopropylmagnesium chloride selectively displaces bromine at the 5-position, forming a triazole-magnesium complex.

  • Carbonation : CO₂ gas introduced at −10°C carboxylates the intermediate, stabilized by lithium chloride.

  • Esterification : Methyl iodide in THF/DMF methylates the carboxylic acid, facilitating purification via pH-dependent extraction.

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray analysis of 2.1 (cyclopropyl analog) revealed non-planarity between the triazole and phenyl rings (torsion angle = 16.0°). Intramolecular hydrogen bonding (N4–H…N2′, 2.02 Å) and steric hindrance from the cyclopentyl group dictate this conformation, which is critical for biological interactions.

NMR Spectral Data

1H NMR spectra of 1-cyclopentyl derivatives exhibit characteristic signals:

  • NH₂ protons : Broad singlets at δ 6.33 ppm.

  • Cyclopentyl protons : Multiplet at δ 2.19–1.51 ppm.

  • Aromatic protons : Doublets at δ 6.72 (H-6) and 6.96 ppm (H-5).

Comparative Analysis of Synthetic Routes

CriterionOne-Pot SynthesisGrignard Method
Yield96.3%61%
Regioselectivity1,2,4-Triazole1,2,3-Triazole
FunctionalizationLimitedCarboxylic acid/ester
Purification Steps13
ScalabilityHighModerate

The one-pot method is superior for 1,2,4-triazoles, while the Grignard approach offers functional flexibility despite lower efficiency.

Chemical Reactions Analysis

Alkylation and Functionalization Reactions

The cyclopentyl substituent at the N1 position enables selective functionalization at other ring positions. A key method involves direct alkylation using sodium hydride (NaH) in dimethylformamide (DMF) to introduce substituents at the 3- and 5-positions of the triazole ring.
Example reaction pathway :

text
1-cyclopentyl-1H-1,2,4-triazole + R-X (alkyl/aryl halide) → NaH/DMF → 3- or 5-substituted derivatives

Key features :

  • High regioselectivity for 3- and 5-positions due to electronic effects of the cyclopentyl group.

  • Yields range from 65–92% depending on steric bulk of R .

Lithiation and Electrophilic Quenching

The compound undergoes lithiation at the 5-position when treated with butyllithium in ether solvents, enabling subsequent reactions with electrophiles:
Mechanism :

  • Deprotonation at C5 by butyllithium

  • Reaction with electrophiles (e.g., CO₂, alkyl halides)

Representative data :

ElectrophileProductYield (%)
CO₂5-carboxy derivative78
CH₃I5-methyl derivative85

This method facilitates the synthesis of polysubstituted triazoles for pharmaceutical applications .

Cross-Coupling Reactions

The brominated derivative 3,5-dibromo-1-cyclopentyl-1H-1,2,4-triazole participates in:

  • Suzuki-Miyaura coupling with aryl boronic acids

  • Ullmann coupling for C–N bond formation

Optimized conditions :

Reaction TypeCatalyst SystemTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃80°C72–89
UllmannCuI, 1,10-phenanthroline100°C68–82

These reactions expand access to π-conjugated triazole derivatives for material science applications .

Cycloaddition and Heterocycle Formation

The triazole core participates in 1,3-dipolar cycloaddition with alkynes or nitriles under copper catalysis to form fused heterocyclic systems:
Example :

text
1-cyclopentyl-1H-1,2,4-triazole + HC≡C-R → Cu(I) catalyst → triazolo[1,5-a]pyridine derivatives

Scientific Research Applications

Medicinal Applications

1-Cyclopentyl-1H-1,2,4-triazole exhibits significant pharmacological properties, making it a candidate for drug development. The following are key therapeutic applications:

1. Antifungal Activity

  • Triazoles, including 1-cyclopentyl derivatives, have shown efficacy against various fungal pathogens. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives possess potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

2. Antibacterial Properties

  • Recent research indicates that 1-cyclopentyl-1H-1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

3. Anticancer Potential

  • The compound has been investigated for its anticancer properties. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer progression. One study highlighted a derivative with an IC50 value of 0.24 nM against the c-Met kinase, demonstrating promising potential for cancer therapy .

4. Other Biological Activities

  • Beyond antifungal and antibacterial effects, 1-cyclopentyl-1H-1,2,4-triazole has been studied for anticonvulsant and anti-inflammatory activities. Compounds within this class have shown neuroprotective effects and potential as analgesics .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides and herbicides. The following points summarize their agricultural relevance:

1. Fungicidal Action

  • Triazole fungicides are widely used to control fungal diseases in crops. The mechanism involves inhibiting the biosynthesis of ergosterol in fungal cell membranes . This action is critical for preventing crop losses due to fungal infections.

2. Plant Growth Regulation

  • Some triazole derivatives have been found to act as growth regulators in plants by modulating hormonal pathways. This application can enhance crop yield and resilience against environmental stressors .

Materials Science Applications

The structural versatility of triazoles allows their incorporation into various materials:

1. Supramolecular Chemistry

  • Triazoles are used in supramolecular assemblies due to their ability to form hydrogen bonds and coordinate with metals. This property is exploited in creating novel materials with specific functionalities .

2. Polymer Chemistry

  • Triazole-containing polymers are being developed for use in coatings and adhesives due to their thermal stability and mechanical properties .

Table 1: Biological Activities of 1-Cyclopentyl-1H-1,2,4-triazole Derivatives

Activity TypePathogen/TargetMIC/IC50 Value
AntifungalCandida albicansVaries (specifics needed)
AntibacterialMRSA0.25 µg/mL
Anticancerc-Met kinase0.24 nM
AnticonvulsantVarious CNS targetsVaries (specifics needed)

Table 2: Agricultural Applications of Triazoles

Application TypeDescription
FungicideControls fungal diseases
Growth RegulatorEnhances crop yield

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited superior antifungal activity compared to traditional agents like fluconazole. The results indicated a higher potency against resistant strains of fungi, highlighting the potential for developing new antifungal therapies .

Case Study 2: Antibacterial Hybrid Compounds
Research on hybrid compounds combining triazoles with existing antibiotics revealed enhanced antibacterial activity against MRSA strains. These hybrids were found to outperform standard treatments in both planktonic and biofilm states .

Comparison with Similar Compounds

Comparison with Similar 1H-1,2,4-Triazole Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of 1H-1,2,4-triazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Key Features Applications/Activities References
1-Cyclopentyl-1H-1,2,4-triazole Cyclopentyl (alicyclic) Bulky, lipophilic group; enhances steric hindrance Intermediate for inhibitors
Penconazole 1-[2-(2,4-Dichlorophenyl)pentyl] Aromatic, electron-withdrawing Cl groups; high lipophilicity Agricultural fungicide
1-Methyl-1H-1,2,4-triazole Methyl Small, electron-donating group; low steric hindrance Cytochrome P450 binding
3-Amino-1H-1,2,4-triazole Amino at position 3 Polar, hydrogen-bonding capacity Herbicide (Amitrole)
Ferrocenyl-substituted triazoles Ferrocenyl (organometallic) Redox-active; large steric bulk Plant growth regulation
Key Observations:
  • Lipophilicity : Penconazole’s dichlorophenylpentyl chain enhances membrane permeability, making it effective against fungal pathogens .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in Penconazole) improve stability and target affinity, while electron-donating groups (e.g., methyl) modulate reactivity .

Physicochemical Properties

  • Crystallography: The dichlorophenylpentyl derivative (Penconazole) crystallizes in a monoclinic system (space group C2/c) with distinct π-π stacking interactions, contributing to its stability . In contrast, 1-cyclopentyl-1H-1,2,4-triazole’s alicyclic structure likely adopts a less planar conformation, reducing crystalline packing efficiency .
  • Solubility : Methyl-substituted triazoles exhibit higher aqueous solubility due to reduced hydrophobicity, whereas Penconazole’s aromatic Cl groups favor organic solvents .

Biological Activity

1-Cyclopentyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the pharmacological potential of this compound, including its synthesis, biological activities, and case studies that highlight its therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds characterized by a ring structure containing three nitrogen atoms. The 1,2,4-triazole variant has garnered significant interest due to its wide range of biological activities, including:

  • Antibacterial
  • Antiviral
  • Antifungal
  • Anticancer
  • Anticonvulsant

These activities stem from the triazole moiety's ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Synthesis of 1-Cyclopentyl-1H-1,2,4-triazole

The synthesis of 1-cyclopentyl-1H-1,2,4-triazole typically involves the cyclization of appropriate hydrazones or amidrazones with various carbonyl compounds. The process can be summarized as follows:

  • Reagents : Cyclopentyl hydrazine and carbonyl compounds (e.g., ketones).
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
  • Conditions : The reaction is usually conducted under reflux conditions in an organic solvent.

The resulting product can be purified through recrystallization or chromatography .

Antimicrobial Activity

1-Cyclopentyl-1H-1,2,4-triazole exhibits significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens:

  • Bacteria : Effective against both Gram-positive and Gram-negative strains.
  • Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus.

The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungal cells, which is critical for maintaining cell membrane integrity .

Anticancer Activity

Several studies have highlighted the anticancer potential of 1-cyclopentyl-1H-1,2,4-triazole derivatives. For instance:

  • In vitro Studies : Compounds have shown cytotoxic effects on various cancer cell lines such as K562 (chronic myeloid leukemia) and A375 (melanoma).
  • In vivo Models : Efficacy demonstrated in xenograft models indicates potential for further development as a therapeutic agent against tumors .
CompoundCell LineCC50 (µM)
3bA37510.5
11gK56213.6
6gCCRF-SB391

Anti-inflammatory Activity

Research has also identified anti-inflammatory properties associated with 1-cyclopentyl-1H-1,2,4-triazole derivatives. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

  • Mechanism : Inhibition of COX enzymes has been noted, providing a basis for their use in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy in Melanoma

A study involving a derivative of 1-cyclopentyl-1H-1,2,4-triazole demonstrated significant tumor reduction in melanoma-bearing mice. The compound was administered intraperitoneally at varying doses over several weeks. Results showed a dose-dependent decrease in tumor size compared to control groups .

Case Study 2: Antifungal Activity Against Resistant Strains

In another investigation focusing on antifungal properties, a series of triazole derivatives were tested against fluconazole-resistant strains of Candida albicans. The results indicated that certain modifications to the triazole ring enhanced antifungal potency significantly .

Q & A

Q. How is 1-cyclopentyl-1H-1,2,4-triazole synthesized, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves alkylation of 3-nitro-1,2,4-triazole with bromocyclopentane under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography is recommended. Purity validation employs:

  • Spectrophotometry : UV-Vis absorption at λmax ~260–280 nm for nitro-triazole derivatives to confirm absence of unreacted precursors .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to verify ≥99% purity .
  • Spectroscopic characterization : <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR for structural confirmation (e.g., C-N stretching at ~1,450 cm<sup>−1</sup> and cyclopentyl C-H bending at ~1,380 cm<sup>−1</sup>) .

Q. What safety protocols are critical when handling 1-cyclopentyl-1H-1,2,4-triazole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of aerosols.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at <25°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for 1-cyclopentyl-1H-1,2,4-triazole derivatives in biological systems?

Methodological Answer:

  • Substituent Variation : Introduce functional groups (e.g., halogens, alkyl chains) at the triazole N1 or cyclopentyl positions to assess bioactivity changes. For example, bromine substitution at C3/C5 enhances antimicrobial activity .
  • Computational Modeling : Use DFT (B3LYP/6-311G+(d,p)) to calculate electron density maps and predict reactive sites .
  • In Vitro Assays : Pair SAR data with enzyme inhibition assays (e.g., CYP450 isoforms) to correlate structural modifications with metabolic stability .

Q. How can contradictions in spectral data for triazole derivatives be resolved during characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC to assign ambiguous signals (e.g., distinguishing cyclopentyl protons from triazole ring protons) .
  • Reference Standards : Compare retention times in HPLC with authenticated standards .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H11N3 requires m/z = 138.1028) .

Q. What experimental strategies optimize in vivo pharmacokinetic studies for 1-cyclopentyl-1H-1,2,4-triazole?

Methodological Answer:

  • Isotopic Labeling : Synthesize <sup>14</sup>C-labeled analogs to track metabolic pathways via radio-HPLC .
  • Dose Escalation : Conduct tiered dosing in rodent models (e.g., 10–100 mg/kg) with plasma sampling at t = 0.5, 1, 2, 4, 8, 24 h to calculate AUC and half-life .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) .

Q. What computational approaches predict the reactivity of 1-cyclopentyl-1H-1,2,4-triazole in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level to identify electrophilic/nucleophilic regions (e.g., Fukui indices for cyclopentyl vs. triazole sites) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with WDR5-MYC complexes) using AMBER force fields to assess binding affinity .
  • Solvent Effects : Apply COSMO-RS models to predict solubility in polar/nonpolar solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-1H-1,2,4-triazole
Reactant of Route 2
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1-cyclopentyl-1H-1,2,4-triazole

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